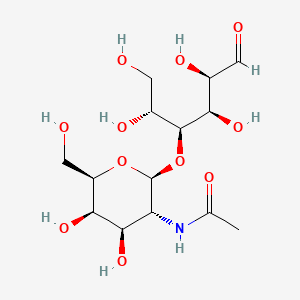

Ingenol-pib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

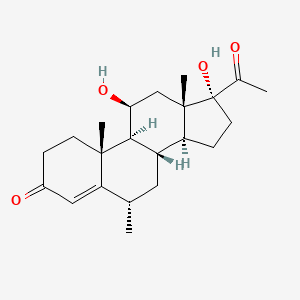

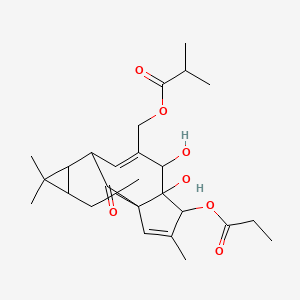

Ingenol-pib is a natural product found in Euphorbia cotinifolia with data available.

Applications De Recherche Scientifique

Treatment of Actinic Keratoses

Ingenol mebutate has been studied extensively for its effectiveness in treating actinic keratoses. A long-term follow-up study demonstrated that ingenol mebutate gel, when applied to actinic keratoses, resulted in sustained lesion reduction rates of 87.2% for face or scalp and 86.8% for trunk or extremities. The median times to recurrence were 365 days for face or scalp and 274 days for trunk or extremities, indicating its long-term efficacy in treating this condition (Lebwohl et al., 2013). Additionally, ingenol mebutate gel showed higher complete and partial clearance rates for actinic keratoses compared to a vehicle gel in clinical trials (Keating, 2012).

Potential in Treating Mycosis Fungoides

Ingenol mebutate has also been investigated for its potential in treating mycosis fungoides, a type of skin lymphoma. Clinical observations revealed improvement in mycosis fungoides skin lesions upon application of ingenol mebutate in patients treated for coincidental actinic keratosis (Ignatova et al., 2019).

Cosmetic Improvement of Photoaged Skin

A clinical study evaluated ingenol mebutate gel for its ability to improve photoaged skin. The study reported significant improvements in various skin characteristics like overall appearance, wrinkling, and texture within 60 days of application (Handler et al., 2017).

Treatment of Squamous Cell Carcinomas

Ingenol mebutate has shown promise in the treatment of squamous cell carcinomas. In a study using immunologically intact SKH1 mice, ingenol mebutate gel cured 70% of squamous cell carcinoma cases with only 2 days of application. The treatment induced primary necrosis of cancer cells and activated the immune system (Cozzi et al., 2012). Another case series reported successful results in five out of six patients treated for squamous cell carcinoma in situ with topical ingenol mebutate (Khalfe & Rosen, 2021).

Cytotoxicity against Cancer Cells

Ingenol mebutate and its derivatives have been found to exhibit significant cytotoxicity against cancer cells. A synthetic derivative of ingenol mebutate, 3-O-angeloyl-20-O-acetyl ingenol, showed higher cytotoxicity than ingenol mebutate in a chronic myeloid leukemia K562 cell line, suggesting its potential as a chemotherapeutic agent (Liu et al., 2016).

Propriétés

Numéro CAS |

74690-92-9 |

|---|---|

Formule moléculaire |

C27H38O7 |

Poids moléculaire |

474.6 g/mol |

Nom IUPAC |

(5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-propanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl 2-methylpropanoate |

InChI |

InChI=1S/C27H38O7/c1-8-19(28)34-23-14(4)11-26-15(5)9-18-20(25(18,6)7)17(22(26)30)10-16(21(29)27(23,26)32)12-33-24(31)13(2)3/h10-11,13,15,17-18,20-21,23,29,32H,8-9,12H2,1-7H3 |

Clé InChI |

JKKMLPTVKDIBRS-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C(C)C)O)O)C |

SMILES canonique |

CCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C(C)C)O)O)C |

Synonymes |

20-O-isobutyryl-3-O-propionylingenol ingenol-3-propionate-20-isobutyrate ingenol-PIB |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenyl)-5-phenyl-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1221889.png)